N',N'-dimethyl-N-(8-piperidin-1-yl-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)ethane-1,2-diamine
Description
Properties
Molecular Formula |
C21H29N7S |
|---|---|
Molecular Weight |
411.6 g/mol |
IUPAC Name |
N',N'-dimethyl-N-(8-piperidin-1-yl-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C21H29N7S/c1-27(2)13-10-22-19-18-17(24-26-25-19)16-14-8-4-5-9-15(14)20(23-21(16)29-18)28-11-6-3-7-12-28/h3-13H2,1-2H3,(H,22,24,25) |
InChI Key |
GBOYQXZLCRXDEB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC1=NN=NC2=C1SC3=C2C4=C(CCCC4)C(=N3)N5CCCCC5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’,N’-dimethyl-N-(8-piperidin-1-yl-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)ethane-1,2-diamine typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the thia-tetrazatetracyclo structure through cyclization reactions. The final steps involve the addition of the diamine moiety under controlled conditions to ensure the integrity of the complex structure.
Industrial Production Methods
Industrial production of this compound requires scalable and cost-effective methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
N’,N’-dimethyl-N-(8-piperidin-1-yl-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the diamine moiety, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N’,N’-dimethyl-N-(8-piperidin-1-yl-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)ethane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a catalyst in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of N’,N’-dimethyl-N-(8-piperidin-1-yl-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors to influence neurological functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Modifications
Compound 14e (N,N-Dimethyl-N’-{4-oxo-5-[4-(4-oxopiperidin-1-yl)benzylidene]-4,5-dihydrothiazol-2-yl}guanidine)
- Structural Differences : Features a bicyclic thiazole ring fused with a guanidine group instead of a tetracyclic system.
- Synthesis : Prepared via reaction of 1,1-dimethylguanidine with a benzylidene-thiazole intermediate (97% yield) .
- Key Properties : Lower molecular complexity compared to the target compound; the absence of tetrazine rings may reduce nitrogen content and polar surface area.
Compound 14g (1-[4-(2-Morpholin-4-yl-4-oxo-4H-thiazol-5-ylidenemethyl)phenyl]piperidin-4-one)
- Structural Differences : Substitutes the tetrazine ring with a morpholine moiety, altering electronic properties and hydrogen-bonding capacity.
- Synthesis : Lower yield (85%) compared to 14e/14f, possibly due to steric hindrance from morpholine .
8-Phenyl-16-thiapentacyclo[6.6.5.01,18.02,7.09,14]nonadeca-2,4,6,9,11,13,18-heptaene
Ethylenediamine Side Chain Variants
N'-(4-Methoxy-benzyl)-N,N-dimethyl-N'-(6-methyl-pyridazin-3-yl)-ethane-1,2-diamine
- Structural Differences : Replaces the tetracyclic core with a pyridazine ring and methoxybenzyl group.
- Synthesis : Requires multi-step routes with unspecified yields; the pyridazine ring may enhance π-π stacking interactions .
Benzathine Benzylpenicillin
Piperidine and Triazine Derivatives
Terbumeton (N-(1,1-dimethylethyl)-N'-ethyl-6-methoxy-1,3,5-triazine-2,4-diamine)
- Structural Differences : A triazine-based pesticide with branched alkyl substituents.
- Relevance : Contrasts the target compound’s tetrazine ring with triazine, which is less electron-deficient .
Atrazine (6-chloro-N-ethyl-N’-(1-methylethyl)-1,3,5-triazine-2,4-diamine)
Data Tables
Table 2: Functional Group Impact on Properties
Research Findings and Implications
- Synthetic Challenges : The target compound’s tetracyclic system likely requires stringent conditions for ring closure, akin to pentacyclic syntheses .
- Environmental Impact : Unlike chlorinated triazines (e.g., atrazine), the target compound’s tetrazine core may degrade more rapidly due to higher reactivity .
Q & A
Q. What strategies optimize the synthesis of this tetracyclic compound to improve yield and purity?
The synthesis of complex polyheterocyclic compounds like this requires careful optimization of reaction conditions. Key steps include:
- Solvent selection : Dichloromethane or tetrahydrofuran (THF) is often used for cyclization reactions due to their inertness and ability to stabilize intermediates .
- Temperature control : Room-temperature reactions minimize side products, while higher temperatures (e.g., 80°C) may accelerate ring closure but risk decomposition .
- Purification : Gradient column chromatography with silica gel (e.g., hexane/ethyl acetate) or preparative HPLC is critical for isolating the pure compound .
- Catalysis : Transition-metal catalysts (e.g., Pd or Cu) may enhance regioselectivity in cycloaddition steps, though this requires empirical validation .
Q. How can the compound’s structure be rigorously validated post-synthesis?
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions and stereochemistry. For example, piperidinyl protons typically appear at δ 1.5–2.5 ppm in -NMR .
- X-ray Crystallography : Resolve the tetracyclic core and confirm bond angles/planarity (e.g., compare with similar structures like 2,4,8,10-tetrazatetracyclo[6.6.1.0.0]pentadeca-1(14),3,5,9,11(15),12-hexaene, which has a validated crystal structure) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula accuracy (e.g., CHNS requires <3 ppm error) .
Advanced Research Questions
Q. What computational methods predict the compound’s binding affinity for enzyme targets (e.g., cytochrome P450)?
- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite can model interactions with enzymes. For example, the piperidinyl and tetrazatetracyclic moieties may occupy hydrophobic pockets in CYP3A4, analogous to N,N,N’-trimethyl-N’-piperidin-4-ylethane-1,2-diamine’s binding mode .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability over 100 ns trajectories using GROMACS. Focus on hydrogen bonding between the ethane-1,2-diamine group and catalytic residues (e.g., Asp or Glu) .
- Free Energy Calculations : Use MM-PBSA/GBSA to quantify binding energy (ΔG). Compare with structurally related inhibitors (e.g., ±5 kcal/mol differences may explain activity variations) .
Q. How can contradictory biological activity data be resolved across independent studies?
-
Meta-Analysis Framework :
Q. What methodologies assess the compound’s pharmacokinetic properties in vitro?
- Microsomal Stability Assay : Incubate with liver microsomes (human/rat) and quantify remaining compound via LC-MS/MS at 0, 15, 30, and 60 min. Calculate half-life (t) and intrinsic clearance (CL) .
- Caco-2 Permeability : Measure apparent permeability (P) to predict intestinal absorption. Values >1 × 10 cm/s suggest high bioavailability .
- Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis to determine unbound fraction (e.g., >90% binding may limit efficacy) .
Comparative & Mechanistic Questions
Q. How does modifying the piperidinyl or tetrazatetracyclic moieties impact biological activity?
-
Piperidinyl Substitution :
Modification Effect Evidence N-Methylation Reduces basicity, altering membrane permeability . Ring Expansion Increases steric bulk, decreasing CYP450 affinity . -
Tetrazatetracyclic Core :
Q. What spectroscopic techniques differentiate this compound from structural analogues?
- Infrared (IR) Spectroscopy : The thia group (C-S stretch at ~650 cm) distinguishes it from oxa analogues (C-O at ~1100 cm) .
- UV-Vis Spectroscopy : Conjugated tetracyclic systems show λ ~270–300 nm; shifts >10 nm indicate π-system modifications .
- Electrospray Ionization (ESI-MS) : Fragmentation patterns (e.g., loss of piperidinyl vs. ethane-diamine moieties) confirm substituent identity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
